![molecular formula C9H8BrN3 B1445741 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379323-54-2](/img/structure/B1445741.png)
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H8BrN3 . It is used for research and development .
Molecular Structure Analysis
The InChI code for “6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is 1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a powder that should be stored at room temperature . Its molecular weight is 238.08 .
Aplicaciones Científicas De Investigación
Regio-orientation in Pyrazolo[1,5-a]pyrimidines
The structure and reactions of pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, have been a subject of interest due to the complexity introduced by the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This similarity leads to literature controversy regarding the regio-orientation of substituents on the pyrimidine ring when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. Understanding the regio-orientation and regioselectivity is critical for harnessing the full potential of these compounds in scientific research (Mohamed & Mahmoud, 2019).
Catalytic Applications in Synthesis
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine is a precursor in the synthesis of diverse bioactive compounds. The application of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds has been extensively reviewed. These scaffolds have shown a wide range of applicability in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar et al., 2023).
Structural Activity Relationship Studies
Understanding the relationship between the structure of pyrazolo[1,5-a]pyrimidine derivatives and their biological activities is crucial. These compounds display a broad range of medicinal properties including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies have provided insights into the potential of these compounds as drug candidates. However, there is still a considerable scope for medicinal chemists to exploit this privileged scaffold in developing novel drug candidates, which makes ongoing research in this area highly significant (Cherukupalli et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZJOQWDESZTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3N=CC(=CN3N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



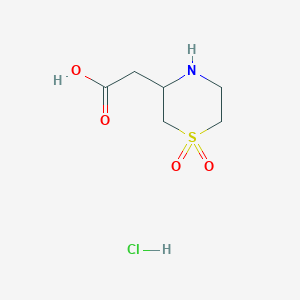
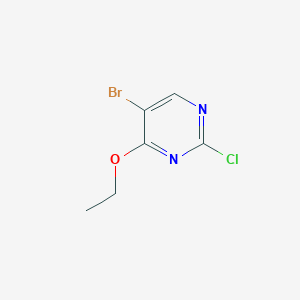

![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
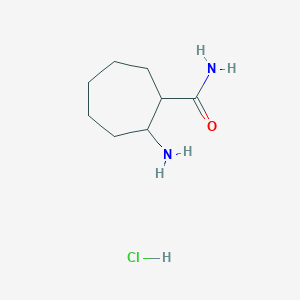
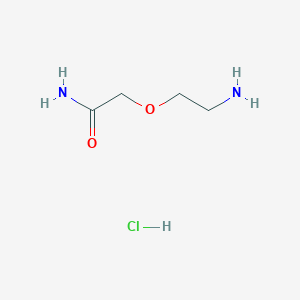
![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)

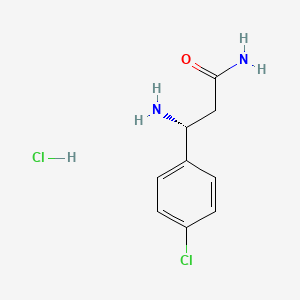

![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)